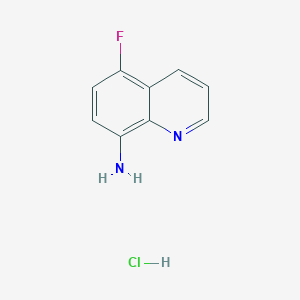

5-Fluoroquinolin-8-amine hydrochloride

Description

Propriétés

Numéro CAS |

1956365-14-2 |

|---|---|

Formule moléculaire |

C9H8ClFN2 |

Poids moléculaire |

198.62 g/mol |

Nom IUPAC |

5-fluoroquinolin-8-amine;hydrochloride |

InChI |

InChI=1S/C9H7FN2.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h1-5H,11H2;1H |

Clé InChI |

QJBGXJZDGJCXQO-UHFFFAOYSA-N |

SMILES canonique |

C1=CC2=C(C=CC(=C2N=C1)N)F.Cl |

Origine du produit |

United States |

Méthodes De Préparation

Skraup Synthesis Adaptations

The Skraup reaction, a classical method for quinoline synthesis, is employed in the preparation of 5-chloro-8-hydroxyquinoline using 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and methacrylaldehyde in hydrochloric acid. This method avoids the use of sulfuric acid, which minimizes tar formation and improves yield (up to 105% in optimized conditions). For 5-fluoroquinolin-8-amine, a similar approach could involve fluorinated starting materials, such as 4-fluoro-2-aminophenol, though this substitution would require careful optimization of reaction conditions to accommodate fluorine’s electronegativity and smaller atomic size.

Solvent and Catalyst Selection

Hydrochloric acid (15–35%) serves as both solvent and catalyst in the cyclization of chloro-quinoline derivatives. The concentration of HCl critically influences reaction efficiency; higher concentrations (25–30%) enhance protonation of intermediates, facilitating cyclization. For fluoro derivatives, maintaining acidic conditions may similarly stabilize reactive intermediates, though potential hydrolysis of fluorine-containing groups must be mitigated.

Purification and Isolation Protocols

Crystallization and Filtration

Post-reaction mixtures for chloro-quinoline derivatives are cooled to room temperature to crystallize hydrochloride salts, which are then filtered. For example, 5-chloro-8-hydroxyquinoline hydrochloride is isolated with 95–105% yield after filtration and washing. Similar steps would apply to the fluoro-amine derivative, though solubility differences due to fluorine’s presence may require adjusted crystallization temperatures or solvent systems.

pH-Dependent Purification

Neutralization with NaOH or NH₄OH is critical for converting hydrochloride salts to free bases. For 5-fluoroquinolin-8-amine hydrochloride, precise pH control during neutralization (e.g., pH 7) would ensure optimal precipitation of the free amine, which could then be re-salted with HCl to form the hydrochloride. Activated carbon treatment (10% w/w) effectively removes colored impurities, as demonstrated in chloro-quinoline synthesis.

Analytical and Yield Optimization

HPLC Purity Assessment

High-performance liquid chromatography (HPLC) is used to verify the purity of quinoline derivatives, with reported purities of 97–98% for 5-chloro-8-hydroxyquinoline. For fluoro-amine analogs, similar analytical methods would ensure quality control, though retention times and mobile phases may require adjustments due to differences in polarity.

Yield Enhancement Strategies

Key factors influencing yield in chloro-quinoline synthesis include:

-

Molar Ratios : Optimal stoichiometry of 4-chloro-2-aminophenol to methacrylaldehyde (2:3–3.4).

-

Temperature Control : Dropwise addition of reagents at 90–110°C to manage exothermic reactions.

-

Reagent Order : Premixing methacrylaldehyde with glacial acetic acid before addition to the reaction mixture reduces side reactions .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate de 5-fluoroquinoléine-8-amine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de N-oxydes de quinoléine.

Réduction : Les réactions de réduction peuvent convertir le composé en ses dérivés aminés correspondants.

Substitution : Les réactions de substitution nucléophile sont courantes, où l'atome de fluor peut être remplacé par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont utilisés.

Substitution : Des nucléophiles tels que les amines, les thiols et les alcoolates sont souvent utilisés.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent les N-oxydes de quinoléine, les dérivés aminés et diverses quinoléines substituées .

Applications De Recherche Scientifique

5. Mécanisme d'action

Le mécanisme d'action du chlorhydrate de 5-fluoroquinoléine-8-amine implique l'inhibition de la synthèse de l'ADN bactérien. Il se lie au complexe enzyme-ADN, stabilisant les cassures de brin d'ADN créées par la gyrase de l'ADN et la topoisomérase IV. Cette action bloque la progression de la fourche de réplication, conduisant à la mort des cellules bactériennes. Les cibles moléculaires comprennent la gyrase de l'ADN et la topoisomérase IV, qui sont essentielles à la réplication de l'ADN bactérien.

Mécanisme D'action

The mechanism of action of 5-Fluoroquinolin-8-amine hydrochloride involves the inhibition of bacterial DNA synthesis. It binds to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV. This action blocks the progress of the replication fork, leading to bacterial cell death . The molecular targets include DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication .

Comparaison Avec Des Composés Similaires

Key Structural Modifications

The following analogs share the quinoline backbone but differ in substituents, leading to variations in physicochemical and biological properties:

| Compound Name | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 5-Fluoroquinolin-8-amine HCl | F (5), NH₂ (8) | C₉H₇ClFN₂ | 200.62 | Enhanced metabolic stability |

| 5-Bromoquinolin-8-amine HCl | Br (5), NH₂ (8) | C₉H₇BrClN₂ | 261.53 | Increased lipophilicity, bulky halogen |

| 5-Amino-8-hydroxyquinoline diHCl | NH₂ (5), OH (8) | C₉H₁₀Cl₂N₂O | 245.10 | Higher solubility (polar OH group) |

| 5-Methoxyquinolin-8-amine | OCH₃ (5), NH₂ (8) | C₁₀H₁₀N₂O | 174.20 | Electron-donating methoxy group |

| 5-Fluorothiazol-2-amine HCl | F (5), NH₂ (2) (thiazole) | C₃H₄ClFN₂S | 152.59 | Smaller heterocycle, distinct reactivity |

Activité Biologique

5-Fluoroquinolin-8-amine hydrochloride is a synthetic organic compound belonging to the quinoline family, known for its diverse biological activities. This article delves into its mechanisms of action, biological efficacy, structure-activity relationship (SAR), and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 196.62 g/mol. The compound features a fluorine atom at the 5-position and an amino group at the 8-position of the quinoline ring, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Antimicrobial Activity : The compound exhibits broad-spectrum antibacterial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication in bacteria. This mechanism is similar to that of established fluoroquinolone antibiotics .

- Anticancer Potential : Recent studies have indicated that this compound can inhibit mutant isocitrate dehydrogenases (IDHs), which are implicated in various cancers, including gliomas and acute myeloid leukemia (AML). By targeting these enzymes, this compound may disrupt altered metabolic pathways that contribute to tumorigenesis.

Antimicrobial Properties

Research has documented the effectiveness of this compound against several bacterial strains, including resistant ones. The compound has shown significant inhibition against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| E. coli (wild type) | 0.008 |

| K. pneumoniae (wild type) | 0.03 |

| Pseudomonas aeruginosa (wild type) | 0.125 |

These results indicate its potential role in treating infections caused by antibiotic-resistant bacteria .

Anticancer Activity

In vitro studies have shown that this compound can effectively reduce the viability of cancer cell lines through its action on mutant IDH enzymes. A notable study reported that modifications to the quinoline structure could enhance selectivity and potency against specific IDH mutations commonly found in cancer.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinolinone derivatives. The presence of fluorine and amino groups significantly impacts the compound's interaction with biological targets:

- Fluorine Substitution : The introduction of a fluorine atom at position 5 enhances antibacterial activity by improving binding affinity to target enzymes.

- Amino Group Influence : The amino group at position 8 contributes to increased solubility and bioavailability, making it a valuable feature for therapeutic applications .

Case Studies

- Inhibition of IDH Mutants : A study focused on various quinolinone derivatives demonstrated that structural modifications could lead to enhanced selectivity against mutant IDH enzymes, suggesting a pathway for developing targeted cancer therapies.

- Synergistic Effects with Other Agents : Research has explored the combination of this compound with other anticancer agents, revealing synergistic effects that enhanced tumor cell viability reduction compared to monotherapy.

Comparative Analysis with Similar Compounds

The following table summarizes some structurally related compounds and their unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Fluoroquinolone | Fluorine atom on quinolone ring | Antibacterial activity |

| 4-Aminomethyl-7-chloroquinoline | Amino group and chlorine | Anticancer properties |

| 7-Fluoro-4-hydroxyquinoline | Hydroxyl substitution on quinoline | Antiviral activity |

This comparative analysis underscores the unique biological activities and therapeutic potential of this compound within the quinolone class .

Q & A

Q. What are the established synthetic routes for 5-Fluoroquinolin-8-amine hydrochloride?

The synthesis typically involves fluorination and amination of the quinoline backbone. A common approach adapts methods used for chlorinated analogs:

- Fluorination : Introduce fluorine at the 5th position via electrophilic substitution or halogen exchange (e.g., using HF or fluorinating agents like Selectfluor) .

- Amination : Introduce the amine group at the 8th position through nucleophilic substitution or catalytic coupling (e.g., Buchwald-Hartwig amination) . Purification often employs column chromatography, and yields depend on reaction temperature, solvent choice, and catalyst optimization .

Q. How is the purity of this compound assessed in academic research?

Purity is validated using:

- High-Performance Liquid Chromatography (HPLC) : Retention time and peak area analysis, as demonstrated for related compounds (e.g., accuracy data in RP-HPLC methods) .

- Spectroscopic Techniques : NMR (¹H/¹³C) for structural confirmation and UV-Vis for concentration determination (λmax ~286 nm, similar to fluorinated analogs) .

- Mass Spectrometry : To verify molecular weight (e.g., 162.16 g/mol for 8-fluoroquinolin-5-amine analogs) .

Q. What storage conditions are recommended to maintain the stability of this compound?

- Short-term : Store at room temperature (RT) in a desiccator to prevent moisture absorption .

- Long-term : Aliquot and store at -20°C under inert gas (e.g., argon) to avoid degradation . Stability studies for similar compounds indicate ≥5-year viability under controlled conditions .

Advanced Research Questions

Q. How can researchers resolve contradictory solubility data for fluorinated quinolines like this compound?

Contradictions often arise from solvent polarity, pH, and crystallinity. Methodological approaches include:

- Solvent Screening : Test solubility in DMSO, methanol, or aqueous buffers (e.g., PBS) with pH adjustment .

- Thermodynamic Analysis : Use differential scanning calorimetry (DSC) to assess crystallinity’s impact on solubility .

- Co-solvent Systems : Employ mixtures like DMSO:water to enhance dissolution, as described for structurally similar compounds .

Q. What computational strategies predict the reactivity of this compound in synthetic pathways?

- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) and Fukui indices to identify reactive sites .

- Molecular Dynamics (MD) : Simulate solvent interactions to optimize reaction conditions (e.g., solvent polarity effects on amination) .

- Docking Studies : Model interactions with biological targets (e.g., bacterial topoisomerases) to guide functionalization .

Q. How can researchers design experiments to elucidate the mechanism of antimicrobial activity in fluorinated quinolines?

- In Vitro Assays : Conduct minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria .

- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 5-fluoro vs. 5-chloro) to identify critical substituents .

- Enzymatic Studies : Measure inhibition of DNA gyrase or topoisomerase IV using fluorescence-based assays .

- Resistance Profiling : Evaluate mutations in target enzymes via whole-genome sequencing of resistant bacterial strains .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of fluorinated quinolines?

- Standardize Assay Conditions : Control variables like bacterial strain, growth medium, and compound concentration .

- Validate Purity : Confirm compound integrity using HPLC and NMR to rule out degradation products .

- Replicate Studies : Collaborate with independent labs to verify reproducibility, as seen in multi-institutional antimicrobial studies .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.